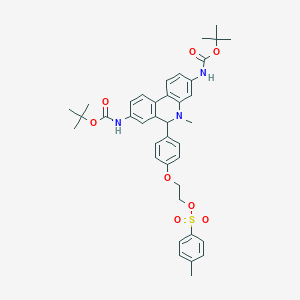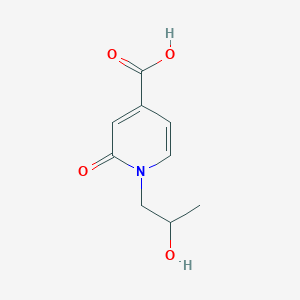
Toremifene-d6 (citrate)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Toremifene-d6 (citrate): is a deuterium-labeled form of Toremifene citrate, a second-generation selective estrogen receptor modulator (SERM). Toremifene citrate is primarily used in the treatment of estrogen receptor-positive breast cancer. The deuterium labeling in Toremifene-d6 (citrate) is used to study the pharmacokinetics and metabolic profiles of the drug, as deuterium can alter the metabolic pathways and improve the stability of the compound .
準備方法
Synthetic Routes and Reaction Conditions: The preparation of Toremifene-d6 (citrate) involves the deuteration of Toremifene citrate. The process typically includes the introduction of deuterium atoms into the Toremifene molecule. This can be achieved through various methods, such as catalytic hydrogenation using deuterium gas or deuterated solvents. The reaction conditions often involve the use of catalysts like palladium on carbon (Pd/C) and elevated temperatures to facilitate the exchange of hydrogen atoms with deuterium .
Industrial Production Methods: Industrial production of Toremifene-d6 (citrate) follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the deuterium-labeled compound. The production is carried out in specialized facilities equipped to handle deuterated compounds and ensure compliance with regulatory standards .
化学反応の分析
Types of Reactions: Toremifene-d6 (citrate) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form hydroxylated metabolites.
Reduction: Reduction reactions can lead to the formation of deuterated analogs with altered pharmacokinetic properties.
Substitution: Substitution reactions involve the replacement of functional groups with deuterium atoms
Common Reagents and Conditions:
Oxidation: Common reagents include oxidizing agents like potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Catalysts like palladium on carbon (Pd/C) and deuterium gas (D2) are used.
Substitution: Deuterated solvents and reagents are employed to facilitate the exchange of hydrogen with deuterium
Major Products: The major products formed from these reactions include deuterated metabolites and analogs of Toremifene, which are used to study the pharmacokinetics and metabolic pathways of the drug .
科学的研究の応用
Chemistry: Toremifene-d6 (citrate) is used as a tracer in chemical studies to understand the metabolic pathways and stability of Toremifene. The deuterium labeling helps in tracking the compound’s behavior in various chemical reactions .
Biology: In biological research, Toremifene-d6 (citrate) is used to study the interaction of Toremifene with estrogen receptors and its effects on cellular processes. The deuterium labeling provides insights into the drug’s mechanism of action and its metabolic fate in biological systems .
Medicine: Toremifene-d6 (citrate) is used in clinical studies to evaluate the pharmacokinetics and pharmacodynamics of Toremifene. The deuterium labeling helps in understanding the drug’s absorption, distribution, metabolism, and excretion (ADME) properties .
Industry: In the pharmaceutical industry, Toremifene-d6 (citrate) is used in the development and optimization of Toremifene-based therapies. The deuterium labeling aids in improving the drug’s stability and efficacy .
作用機序
Toremifene-d6 (citrate) exerts its effects by binding to estrogen receptors and modulating their activity. The compound can act as an estrogen agonist or antagonist, depending on the target tissue. In breast tissue, Toremifene acts as an antiestrogen, inhibiting the growth of estrogen receptor-positive breast cancer cells. The deuterium labeling does not alter the fundamental mechanism of action but provides a tool to study the drug’s behavior in vivo .
類似化合物との比較
Tamoxifen: Another SERM used in the treatment of breast cancer. .
Raloxifene: A SERM used in the prevention of osteoporosis and breast cancer. .
Uniqueness of Toremifene-d6 (citrate): Toremifene-d6 (citrate) is unique due to its deuterium labeling, which provides enhanced stability and allows for detailed pharmacokinetic and metabolic studies. This makes it a valuable tool in both research and clinical settings .
特性
分子式 |
C32H36ClNO8 |
|---|---|
分子量 |
604.1 g/mol |
IUPAC名 |
2-[4-[(E)-4-chloro-1,2-diphenylbut-1-enyl]phenoxy]-N,N-bis(trideuteriomethyl)ethanamine;2-hydroxypropane-1,2,3-tricarboxylic acid |
InChI |
InChI=1S/C26H28ClNO.C6H8O7/c1-28(2)19-20-29-24-15-13-23(14-16-24)26(22-11-7-4-8-12-22)25(17-18-27)21-9-5-3-6-10-21;7-3(8)1-6(13,5(11)12)2-4(9)10/h3-16H,17-20H2,1-2H3;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12)/b26-25+;/i1D3,2D3; |
InChIキー |
IWEQQRMGNVVKQW-ZOPMLFCHSA-N |
異性体SMILES |
[2H]C([2H])([2H])N(CCOC1=CC=C(C=C1)/C(=C(\CCCl)/C2=CC=CC=C2)/C3=CC=CC=C3)C([2H])([2H])[2H].C(C(=O)O)C(CC(=O)O)(C(=O)O)O |
正規SMILES |
CN(C)CCOC1=CC=C(C=C1)C(=C(CCCl)C2=CC=CC=C2)C3=CC=CC=C3.C(C(=O)O)C(CC(=O)O)(C(=O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


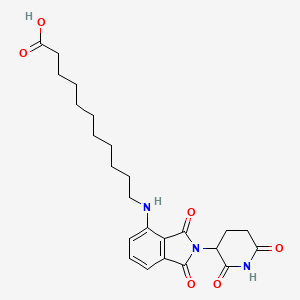
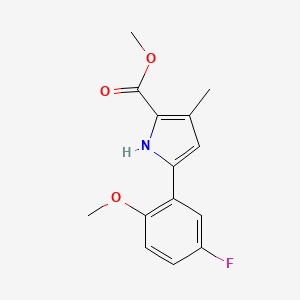
![4lambda6-Thia-9-azatricyclo[5.3.0.0,2,6]decane-4,4-dione hydrochloride](/img/structure/B12431253.png)
![(1S,3R,12R,16R)-15-[4-(3,3-dimethyloxiran-2-yl)-4-oxobutan-2-yl]-18-hydroxy-7,7,12,16-tetramethyl-6-(3,4,5-trihydroxyoxan-2-yl)oxypentacyclo[9.7.0.01,3.03,8.012,16]octadec-10-en-14-one](/img/structure/B12431254.png)

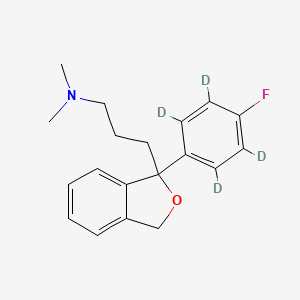
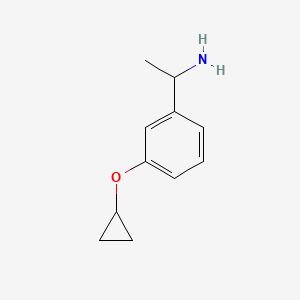
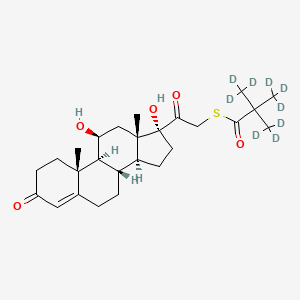
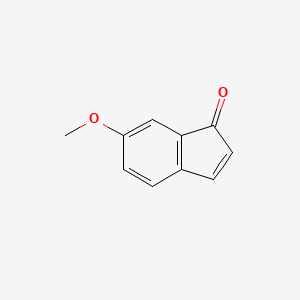
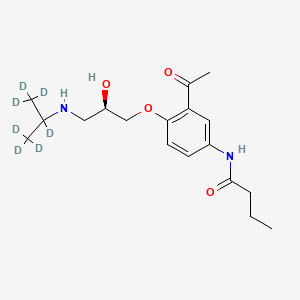
![({4-Fluoro-1-[(pyrimidin-5-yl)methyl]pyrrolidin-2-yl}methyl)(methyl)amine](/img/structure/B12431298.png)
![N'-(7-Fluoro-1-(morpholinomethyl)pyrrolo[1,2-a]quinoxalin-4-yl)pyrazine-2-carbohydrazide](/img/structure/B12431309.png)
